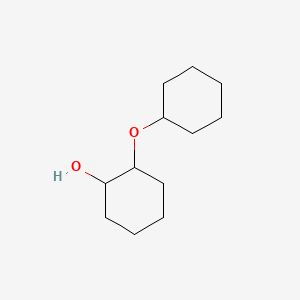

2-(Cyclohexyloxy)cyclohexan-1-ol

Description

Significance within the Cyclohexanol (B46403) Compound Class

The cyclohexanol functional group is a cornerstone in organic chemistry, with cyclohexanol itself being a high-volume industrial chemical primarily used as a precursor in the production of nylons. wikipedia.org The reactions of cyclohexanols, such as oxidation to cyclohexanones and esterification to form plasticizers, are fundamental transformations in synthetic chemistry. wikipedia.org

The ether and alcohol groups can participate in hydrogen bonding, which affects the compound's physical properties, such as its solubility in various organic solvents. ontosight.ai The stability of the cyclohexyloxy group also makes it a useful component in the construction of more complex molecular architectures. ontosight.ai Research into related substituted cyclohexanols, such as 2-(decyloxy)cyclohexan-1-ol, highlights the role of such ethers as intermediates in the synthesis of specialty chemicals. ontosight.ai

Furthermore, the study of substituted cyclohexanols contributes to a deeper understanding of reaction mechanisms. For instance, research on the selective oxidation of cyclohexanol and 2-cyclohexen-1-ol (B1581600) on gold surfaces provides insights into how molecular structure affects reaction pathways, a key area of interest in heterogeneous catalysis. nih.govharvard.edu The presence of different functional groups on the cyclohexane (B81311) ring, as in 2-(cyclohexyloxy)cyclohexan-1-ol, allows for the investigation of their interplay during chemical transformations.

Academic Research Trajectory and Context

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its academic context can be understood through research on analogous structures and relevant synthetic methodologies. The synthesis of such alkoxy-substituted cyclohexanols is a subject of academic and industrial interest. For example, methods have been developed for the preparation of 2-alkoxycyclohexanols by reacting cyclohexene (B86901) with an alcohol and hydrogen peroxide in the presence of a zeolite catalyst. google.com One documented synthesis method for this compound involves the reaction of cyclohexanol with cyclohexene catalyzed by an acid. ontosight.ai

The broader academic interest in substituted cyclohexanols is often driven by their utility as chiral building blocks in asymmetric synthesis. For example, enantiomerically pure (R)-2-cyclohexen-1-ol is a valuable starting material for the synthesis of complex molecules. researchgate.net The stereochemistry of substituted cyclohexanols is crucial, and research has been dedicated to developing highly stereoselective methods for their synthesis, such as the reduction of cyclic ketones. organic-chemistry.org

The study of compounds like this compound is also relevant in the context of materials science and pharmaceuticals, where its distinct structural features could be harnessed for the development of new materials or as a scaffold for drug candidates. ontosight.ai The investigation of related compounds, such as 4-(2-cyclohexyl-2-propyl)cyclohexan-1-ol, points to applications in the pharmaceutical and agrochemical industries. ontosight.ai

The table below summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C12H22O2 |

| Molecular Weight | 198.30 g/mol |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Structure

3D Structure

Properties

CAS No. |

70092-46-5 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.30 g/mol |

IUPAC Name |

2-cyclohexyloxycyclohexan-1-ol |

InChI |

InChI=1S/C12H22O2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-13H,1-9H2 |

InChI Key |

GBQDQIHYVCMANU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2CCCCC2O |

Origin of Product |

United States |

Synthesis Methodologies and Strategies

Established Synthetic Pathways

Established routes to synthesize the core structure of 2-(cyclohexyloxy)cyclohexan-1-ol primarily involve fundamental organic reactions, including etherification and oxidation.

A primary method for the synthesis of this compound involves the acid-catalyzed reaction between cyclohexanol (B46403) and cyclohexene (B86901). ontosight.ai This reaction is a variation of the acid-catalyzed dehydration of alcohols, where the alkene formed in situ, or added separately, can be trapped by another alcohol molecule.

The mechanism proceeds through the protonation of the hydroxyl group of cyclohexanol by a strong acid catalyst, such as phosphoric acid or sulfuric acid, to form a good leaving group (water). umass.eduyoutube.com Departure of water generates a secondary carbocation on the cyclohexane (B81311) ring. uwimona.edu.jmathabascau.ca This carbocation can then be attacked by the nucleophilic oxygen of a second cyclohexanol molecule. Alternatively, cyclohexene can be protonated by the acid to form the same cyclohexyl carbocation, which is then attacked by a cyclohexanol molecule. A final deprotonation step yields the ether product. In the context of synthesizing this compound, the reaction is envisioned as the etherification of one cyclohexanol molecule with cyclohexene.

A common side product in the acid-catalyzed dehydration of cyclohexanol is dicyclohexyl ether. uwimona.edu.jmchegg.com This occurs when the carbocation intermediate reacts with an unreacted cyclohexanol molecule. uwimona.edu.jm The reaction conditions can be tuned to favor either alkene formation (cyclohexene) or ether formation. youtube.com Distillation is often used to remove the lower-boiling cyclohexene as it is formed, driving the equilibrium toward the alkene product. youtube.comathabascau.ca To favor ether formation, conditions would be adjusted to retain the alkene in the reaction mixture with an excess of the alcohol.

| Reactants | Catalyst | Key Aspect | Product |

| Cyclohexanol, Cyclohexene | Acid (e.g., H₃PO₄, H₂SO₄) | Formation of a carbocation intermediate from cyclohexanol or cyclohexene. | This compound |

Oxidation reactions are crucial for introducing or modifying functional groups on the cyclohexane skeleton, which can be key steps in a multi-step synthesis of the target molecule or its precursors. For instance, the oxidation of cyclohexanol yields cyclohexanone (B45756), while the oxidation of 2-cyclohexen-1-ol (B1581600) produces 2-cyclohexen-1-one (B156087). nih.gov These ketone products are valuable intermediates.

Research has shown the selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on a gold surface (O/Au(111)). nih.gov In these reactions, the alcohols are activated through Brønsted acid-base reactions with adsorbed oxygen, leading to the formation of the corresponding cyclic ketones as major products. nih.gov Such methods highlight how functional groups can be interconverted, allowing for different synthetic strategies. For example, a Grignard reaction on cyclohexanone could be used to introduce a second cyclohexyl group, followed by further modifications. The synthesis of cyclohexanone from cyclohexanol via an oxidation reaction is a common laboratory procedure. youtube.com

| Substrate | Oxidizing Agent/Catalyst | Product | Significance |

| Cyclohexanol | Atomic Oxygen on Au(111) | Cyclohexanone | Precursor Synthesis |

| 2-Cyclohexen-1-ol | Atomic Oxygen on Au(111) | 2-Cyclohexen-1-one | Precursor Synthesis |

More complex, multi-step syntheses allow for greater control and the construction of specifically substituted analogs. An alternative to direct acid-catalyzed etherification is a Williamson-ether synthesis-type approach. For a related structure, 2-(decyloxy)cyclohexan-1-ol, the synthesis involves the reaction of cyclohexanol with decyl bromide in the presence of a base. ontosight.ai A similar strategy could be envisioned for this compound, where a cyclohexyl halide or sulfonate acts as the electrophile and a cyclohexanol-derived alkoxide as the nucleophile.

Catalysts play a significant role in these syntheses. For the formation of dicyclohexyl ether, various heterogeneous catalysts, including both Brønsted and Lewis acid types, have been explored. quora.com Notably, a solid-supported, chlorine-doped SnO₂ catalyst has been reported to give a quantitative yield at 120 °C, while the perfluorinated sulfonic acid resin Nafion has also been used effectively. quora.com These catalytic systems could potentially be adapted for the synthesis of the target molecule.

Furthermore, complex chiral precursors can be synthesized through elaborate multi-step sequences starting from materials in the chiral pool. For example, a homochiral epoxy-cyclohexanol derivative, a key intermediate for certain inhibitors, was synthesized from (−)-quinic acid. rsc.org This demonstrates a sophisticated approach where the stereochemistry is controlled from the start.

The structure of this compound contains multiple stereocenters, making stereoselective synthesis a critical area of investigation. Such syntheses aim to control the relative and absolute configuration of these centers.

One powerful strategy involves the enantioselective deprotonation of a symmetric starting material. For instance, the deprotonation of cyclohexene oxide using chiral lithium amides has been shown to produce (R)-2-cyclohexen-1-ol with high enantiomeric excess. researchgate.net This chiral alcohol is a valuable precursor for building the target molecule with defined stereochemistry.

Diastereoselective reactions are also central to controlling the final structure. Tandem reactions, where multiple transformations occur in one pot, can be highly effective. nih.gov For example, an asymmetric addition to an aldehyde could generate a chiral allylic zinc alkoxide, which then undergoes a directed diastereoselective cyclopropanation. nih.gov While not directly forming the target ether, this illustrates the principle of using a newly formed chiral center to direct the stereochemistry of a subsequent reaction. In the synthesis of complex cyclohexanol derivatives from (-)-quinic acid, a lanthanide-induced reversal of diastereoselectivity was a key step in a borohydride (B1222165) reduction of a cyclohexanone intermediate. rsc.org

| Method | Key Reagent/Catalyst | Substrate | Product/Intermediate | Stereocontrol |

| Enantioselective Deprotonation | Chiral Lithium Amide | Cyclohexene Oxide | (R)-2-Cyclohexen-1-ol | Enantioselective |

| Diastereoselective Reduction | Lanthanum (La³⁺) with Borohydride | Cyclohexan-4-one derivative | Cyclohexanol derivative | Diastereoselective |

| Stereospecific Alcoholysis | BF₃·(OEt)₂ or Yb(III)(OTf)₃ | Benzylated Epoxide Derivative | Alcoholysis Products | Stereospecific |

Biocatalysis offers a green and highly selective alternative for preparing chiral building blocks. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and their derivatives. Enantiomerically pure (R)-2-cyclohexen-1-ol has been prepared via lipase-catalyzed enantioselective transesterification. researchgate.net In this process, the enzyme selectively acylates one enantiomer of the racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer. Such biocatalytic resolutions are valued for their high enantioselectivity and operation under mild reaction conditions.

Precursor Chemistry and Derivatization Strategies

The selection and preparation of appropriate precursors are fundamental to any synthetic strategy. The most direct precursors to this compound are cyclohexanol and cyclohexene. ontosight.ai Cyclohexene itself is typically prepared via the acid-catalyzed dehydration of cyclohexanol. uwimona.edu.jmyoutube.comyoutube.com

Other key precursors include oxidized derivatives of the cyclohexane ring.

Cyclohexanone: Produced by the oxidation of cyclohexanol, it is a versatile intermediate. nih.govyoutube.com It can undergo nucleophilic attack by, for example, a cyclohexyl Grignard reagent to form a tertiary alcohol, which could then be further modified.

2-Cyclohexen-1-ol: This allylic alcohol can be synthesized from cyclohexene chemicalbook.com and serves as a precursor to chiral molecules through enantioselective reactions. researchgate.net Its oxidation product, 2-cyclohexen-1-one, is also a useful intermediate. nih.gov

Cyclohexene Oxide: This epoxide is a critical precursor in stereoselective synthesis, as its ring-opening can be controlled to produce various substituted cyclohexanol derivatives with defined stereochemistry. researchgate.net

Derivatization strategies are often employed to protect functional groups or to activate a molecule for a subsequent reaction. For example, hydroxyl groups may be protected as silyl (B83357) ethers to prevent them from reacting under certain conditions, such as during the formation of an enolate. youtube.com The use of epoxides, as seen with cyclohexene oxide, represents another key derivatization where a simple alkene is converted into a reactive intermediate for stereocontrolled synthesis. rsc.orgresearchgate.net

Derivatization Reactions for Enhanced Chromatographic Separation and Detection

For the analysis of cyclohexanols and related compounds, derivatization is a crucial step to improve their chromatographic behavior and detection sensitivity. libretexts.orgchromatographyonline.com This is particularly important for gas chromatography (GC), where low volatility or the presence of active functional groups can lead to poor results. libretexts.org Common derivatization techniques aim to increase volatility and thermal stability, and to introduce moieties that are more responsive to specific detectors. libretexts.orgyoutube.com

The primary methods for derivatizing hydroxyl groups, such as the one in this compound, are silylation, acylation, and alkylation. libretexts.org Silylation, for instance, involves replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and boiling point. youtube.com Acylation and alkylation, such as forming esters, also yield derivatives that are less polar and more volatile, leading to improved chromatographic separation. libretexts.org

For high-performance liquid chromatography (HPLC), derivatization is often employed to enhance detectability, especially for UV-Visible or fluorescence detectors. chromatographyonline.comacademicjournals.org This typically involves attaching a chromophore or fluorophore to the analyte. chromatographyonline.com For example, chiral derivatization reagents like (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanol can be used to separate stereoisomers and allow for fluorescent detection at very low levels. nih.gov

Table 1: Common Derivatization Strategies for Alcohols

| Derivatization Method | Reagent Type | Purpose |

| Silylation | Silylating agents (e.g., BSTFA, HMDS) | Increases volatility and thermal stability for GC analysis. youtube.com |

| Acylation | Acylating agents | Improves chromatographic behavior. |

| Alkylation/Esterification | Alkylating agents (e.g., Boron trifluoride in methanol) | Forms more volatile and stable esters for GC analysis. libretexts.orgyoutube.com |

| Fluorescent Tagging | Fluorescent derivatizing agents | Enhances detection sensitivity in HPLC. chromatographyonline.comnih.gov |

Functional Group Transformations of Related Cyclohexanol Derivatives

The hydroxyl group of cyclohexanol and its derivatives is a versatile functional group that can undergo a range of transformations to produce other important chemical structures. chemicalbook.comimperial.ac.uk These reactions are fundamental in organic synthesis for creating more complex molecules.

One of the most significant transformations is the oxidation of the secondary alcohol. Mild oxidation of cyclohexanol yields cyclohexanone, a key industrial intermediate. chemicalbook.com Stronger oxidizing agents, such as nitric acid or alkaline potassium permanganate, can cleave the ring to form adipic acid. chemicalbook.com A greener approach to this oxidation uses sodium hypochlorite (B82951) (household bleach) with an acetic acid catalyst to convert cyclohexanol to cyclohexanone. youtube.com

Other important functional group interconversions include:

Esterification: Reaction with carboxylic acids to form esters. chemicalbook.com

Halogenation: Reaction with halogen acids to produce the corresponding cyclohexyl halides. chemicalbook.com

Dehydration: Elimination of water using dehydrating agents to form cyclohexene. chemicalbook.com

These transformations are summarized in the table below.

Table 2: Key Functional Group Transformations of Cyclohexanol

| Reaction Type | Reagent(s) | Product(s) |

| Mild Oxidation | Sodium hypochlorite, Acetic acid | Cyclohexanone chemicalbook.comyoutube.com |

| Strong Oxidation | Nitric acid, Potassium permanganate | Adipic acid chemicalbook.com |

| Esterification | Carboxylic acid | Ester chemicalbook.com |

| Halogenation | Halogen acid | Cyclohexyl halide chemicalbook.com |

| Dehydration | Dehydrating agent | Cyclohexene chemicalbook.com |

Catalytic Methodologies in Synthesis

Catalysis plays a pivotal role in the synthesis of this compound and related compounds, offering pathways to higher efficiency, selectivity, and stereochemical control.

Chiral Catalysis in Stereoselective Preparations

The creation of specific stereoisomers is a significant challenge in organic synthesis, and chiral catalysis provides a powerful solution. acs.orgyoutube.com For cyclohexanol derivatives, enantioselective methods are crucial for producing optically active compounds that may have specific biological activities. researchgate.net

Asymmetric synthesis of chiral cyclohexenols can be achieved through several catalytic strategies:

Enantioselective Deprotonation: Chiral lithium amides can be used for the enantioselective deprotonation of cyclohexene oxide, leading to the formation of chiral (R)-2-cyclohexen-1-ol with high enantiomeric excess. researchgate.net

Asymmetric Hydrosilylation: The reduction of 2-cyclohexen-1-one using a chiral catalyst followed by hydrolysis is another method to produce chiral cyclohexenols. researchgate.net

Chiral Auxiliaries: The use of cyclohexyl-based chiral auxiliaries, such as trans-2-tritylcyclohexanol, can direct the stereochemical outcome of reactions like permanganate-mediated oxidative cyclizations. acs.org

Phase Transfer Catalysis: Chiral bifunctional ammonium (B1175870) salts derived from trans-1,2-cyclohexanediamine have been shown to be effective catalysts in the asymmetric synthesis of complex molecules containing a quaternary stereocenter. nih.gov

Metal-Catalyzed Hydrogenation and Oxidation Processes

Metal catalysts are widely used for both hydrogenation and oxidation reactions in the synthesis of cyclohexanol derivatives. The hydrogenation of cyclohexene to cyclohexane is a fundamental reaction, often serving as a model for studying catalyst activity. rsc.org Catalysts for this transformation include platinum, palladium, and rhodium supported on materials like charcoal or alumina. acs.orgpsu.edu Recent research has explored the use of single-atom Pt or Pd on porous ceria nanoparticles for solvent-free hydrogenation of cyclohexene. rsc.orgrsc.org

The oxidation of cyclohexane is a major industrial process for producing a mixture of cyclohexanol and cyclohexanone, known as KA-oil, which is a precursor to nylon. chemicalbook.comnih.gov This oxidation can be catalyzed by various metal-based systems:

Cobalt Catalysts: Cobalt naphthenate and Co3O4 nanocrystals have been used for the air oxidation of cyclohexane. chemicalbook.comresearchgate.net The nanocrystal catalysts have shown high selectivity for cyclohexanol and cyclohexanone. researchgate.net

Transition Metal Substituted Polyoxometalates: These complex catalysts have been studied for the oxidation of cyclohexanol to cyclohexanone using hydrogen peroxide, with cobalt-substituted compounds showing high activity. niscpr.res.in

Table 3: Examples of Metal-Catalyzed Reactions

| Reaction | Catalyst | Substrate | Product(s) |

| Hydrogenation | Pd/C, Pt/C, PtO2 | Cyclohexene | Cyclohexane acs.org |

| Hydrogenation | Single-atom Pt or Pd on CeO2 | Cyclohexene | Cyclohexane rsc.orgrsc.org |

| Oxidation | Co3O4 nanocrystals | Cyclohexane | Cyclohexanol, Cyclohexanone researchgate.net |

| Oxidation | Transition metal substituted dodecatungstophosphates | Cyclohexanol | Cyclohexanone niscpr.res.in |

Specific Catalyst Systems for Related Cyclohexanol Transformations

The synthesis of 2-alkoxycyclohexanols, a class of compounds that includes this compound, can be achieved through the reaction of cyclohexene with an alcohol and an oxidizing agent in the presence of a specific catalyst. One patented method describes the use of a zeolitic material with an MWW framework structure as a highly selective catalyst for the production of 2-alkoxycyclohexanol from cyclohexene, an alcohol (R-OH), and hydrogen peroxide. google.com This approach is noted for its high selectivity towards the desired 2-alkoxycyclohexanol product. google.com

Another specific catalyst system involves Ti-Al-beta zeolites, which have been used to catalyze the reaction between cyclohexene, hydrogen peroxide, and an alcohol like methanol (B129727) or ethanol (B145695) to produce the corresponding 2-alkoxycyclohexanol. google.com

For oxidation reactions, Dawson-type polyoxometalates have been employed as catalysts for the oxidation of cyclohexanol and cyclohexanone using hydrogen peroxide. researchgate.net These catalysts demonstrate high conversion rates, and the product distribution is dependent on the specific composition of the polyoxometalate. researchgate.net

Reactivity and Reaction Mechanisms of 2 Cyclohexyloxy Cyclohexan 1 Ol and Its Derivatives

Hydroxyl Group Reactivity

The secondary alcohol group is a key site of reactivity in 2-(cyclohexyloxy)cyclohexan-1-ol, enabling oxidation, dehydration, and etherification reactions.

Oxidation Reactions and Product Formation

The secondary hydroxyl group of this compound can be readily oxidized to form the corresponding ketone, 2-(cyclohexyloxy)cyclohexan-1-one. This transformation involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon to which it is attached. A variety of oxidizing agents can accomplish this conversion, with the choice of reagent often depending on the desired yield, selectivity, and reaction conditions.

Common laboratory oxidants for converting secondary alcohols to ketones include chromium-based reagents (e.g., Jones reagent - CrO₃ in aqueous sulfuric acid), pyridinium chlorochromate (PCC), and Swern oxidation (using dimethyl sulfoxide and oxalyl chloride). The general mechanism for these oxidations involves the formation of an intermediate that facilitates the elimination of the C-H and O-H bonds. For instance, studies on the oxidation of cyclohexanol (B46403) show it is converted to cyclohexanone (B45756). nih.govyoutube.com The presence of the bulky cyclohexyloxy group at the adjacent carbon may sterically hinder the approach of the oxidant, potentially affecting the reaction rate, but the fundamental transformation to a ketone remains the primary pathway.

The oxidation of related α-hydroxy ketones, such as 2-hydroxycyclohexanone, has been studied and reveals that the carbon chain can be cleaved under certain oxidative conditions, leading to products like adipic acid. researchgate.netresearchgate.net However, under controlled conditions, the primary product from the oxidation of this compound is expected to be the ketone.

| Reactant | Oxidizing Agent | Primary Product |

|---|---|---|

| This compound | Pyridinium Chlorochromate (PCC) | 2-(Cyclohexyloxy)cyclohexan-1-one |

| This compound | Jones Reagent (CrO₃/H₂SO₄) | 2-(Cyclohexyloxy)cyclohexan-1-one |

| This compound | Swern Oxidation | 2-(Cyclohexyloxy)cyclohexan-1-one |

Dehydration Reactions and Carbocation Intermediates

When treated with a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heat, this compound can undergo a dehydration (elimination) reaction to form an alkene. chemistry-online.com This reaction typically proceeds through an E1 (elimination, unimolecular) mechanism.

The mechanism involves three key steps:

Protonation of the Hydroxyl Group: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water). study.comstudy.com

Formation of a Carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary carbocation on the cyclohexane (B81311) ring. chemistry-online.comstudy.com This is the rate-determining step of the reaction.

Deprotonation to Form an Alkene: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, forming a double bond.

Due to the structure of the intermediate carbocation, multiple alkene products are possible. According to Zaitsev's rule, the major product is generally the most substituted (and therefore most stable) alkene. study.com For this compound, this would likely lead to a mixture of 1-(cyclohexyloxy)cyclohex-1-ene and 3-(cyclohexyloxy)cyclohex-1-ene. The regioselectivity can be influenced by steric factors and the specific reaction conditions. Furthermore, like other carbocation-mediated reactions, there is a possibility of rearrangements, although in this specific system, a hydride shift would lead to an equally stable secondary carbocation.

Etherification and Acetal Formation (referencing reactions of cyclohexan-1-ol)

The hydroxyl group of this compound can undergo further reaction to form a second ether linkage or an acetal. These reactions are analogous to those of simpler alcohols like cyclohexanol and diols. wikipedia.org

Etherification: To form another ether, the alcohol can be deprotonated with a strong base (like sodium hydride) to form an alkoxide. This nucleophilic alkoxide can then react with an alkyl halide via a Williamson ether synthesis (an Sₙ2 reaction). Alternatively, acid-catalyzed intermolecular dehydration between two alcohol molecules can form a symmetrical ether, though this is less controlled.

Acetal Formation: Alcohols react with aldehydes or ketones in the presence of an acid catalyst to form acetals. The hydroxyl group of this compound can act as the nucleophile in this reaction. This process is reversible and is often used to protect carbonyl groups in multi-step syntheses. chemistrysteps.com Given that this compound is structurally similar to a 1,2-diol, intramolecular reactions could be envisioned if the hydroxyl group were part of a longer chain attached to the ether oxygen, but as a standalone molecule, it will react as a typical secondary alcohol.

Ether Linkage Reactivity

The ether linkage in this compound is generally stable and less reactive than the hydroxyl group. However, under specific and often harsh conditions, it can undergo reactions.

Nucleophilic Reactivity of the Cyclohexyloxy Moiety

The oxygen atom in the cyclohexyloxy ether linkage possesses two lone pairs of electrons. This makes it a Lewis base, capable of being protonated by a strong acid. This protonation is the critical first step in the acid-catalyzed cleavage of the ether bond. While the ether oxygen is nucleophilic, it is a much weaker nucleophile than a corresponding alkoxide ion. Therefore, it does not typically participate in nucleophilic substitution reactions itself without prior activation.

Cleavage and Transformation of the Ether Bond in Complex Systems

Ether bonds are known for their chemical inertness, but they can be cleaved under forcing conditions, typically with strong acids. masterorganicchemistry.com The cleavage of the ether in this compound with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) would proceed via a nucleophilic substitution mechanism.

The mechanism follows these general steps:

Protonation of the Ether Oxygen: The strong acid protonates the ether oxygen, forming an oxonium ion. This converts the alkoxy group into a good leaving group (cyclohexanol). chemistrysteps.com

Nucleophilic Attack: A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking one of the two carbons attached to the ether oxygen.

The specific pathway, Sₙ1 or Sₙ2, depends on the nature of the carbon centers. chemistrysteps.com In the case of this compound, both carbons of the ether linkage are secondary. Therefore, the reaction could proceed through a mixture of Sₙ1 and Sₙ2 pathways. Nucleophilic attack at the carbon of the cyclohexyloxy group would yield cyclohexanol and 2-halocyclohexan-1-ol. Conversely, attack at the other carbon would produce cyclohexyl halide and cyclohexane-1,2-diol. The precise distribution of products would depend on steric hindrance and the stability of any potential carbocation intermediates.

In more complex molecular systems, ether bonds can be transformed through various catalytic processes, including rearrangements and selective cleavage using transition metal catalysts. rsc.org For instance, ruthenium-catalyzed C-O bond activation has been developed for the cleavage of related arylethanol ethers. While not directly applied to the title compound, these advanced methods highlight the ongoing research into selective ether transformations.

Cyclohexane Ring Reactivity

The reactivity of the cyclohexane rings in this compound and its derivatives is governed by the interplay of steric and stereoelectronic factors inherent to the chair conformation of the six-membered ring. The presence and orientation of the hydroxyl and cyclohexyloxy substituents significantly influence the course of chemical transformations. Many reactions of substituted cyclohexanes are dependent on the axial or equatorial nature of the functional groups. spcmc.ac.in

Ring Opening Reactions involving the Cyclohexyloxy group

While the ether linkage of the cyclohexyloxy group is generally stable, ring-opening reactions can be facilitated in derivatives of the parent compound, particularly in strained three-membered rings like epoxides (oxiranes). Cyclohexene (B86901) oxides are valuable synthetic intermediates that undergo ring-opening with a wide array of nucleophiles. nih.govresearchgate.net Such reactions are typically slow and require activation to proceed efficiently. nih.gov

The mechanism of ring-opening can be catalyzed by either acid or base.

Acid-Catalyzed Ring Opening : In the presence of acid, the epoxide oxygen is protonated, creating a better leaving group. openstax.org The reaction proceeds via an SN2-like mechanism, involving a backside attack by the nucleophile on the protonated epoxide. openstax.org This results in a trans-diaxial opening of the ring, a stereochemical outcome dictated by the Fürst-Plattner rule, which favors a reaction pathway proceeding through a stable chair-like transition state. nih.gov For unsymmetrical epoxides, such as a derivative of this compound, the reaction can exhibit SN1-like character, with the nucleophile attacking the more substituted carbon due to the greater stability of the partial positive charge in the transition state. openstax.org

Base-Catalyzed Ring Opening : Unlike other ethers, the strained three-membered ring of an epoxide allows for cleavage by base and strong nucleophiles. openstax.org This reaction is a typical SN2 process where the nucleophile attacks the less sterically hindered carbon atom. openstax.org The driving force for the reaction is the relief of the high strain energy of the epoxide ring. chemistrysteps.com

The regioselectivity of these ring-opening reactions is highly dependent on the reaction conditions and the structure of the epoxide. nih.govresearchgate.net

Rearrangement Reactions (e.g., Pinacol-like Rearrangements of related diols)

The pinacol-pinacolone rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol (vicinal diol) into a ketone or aldehyde, often involving a skeletal rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction is highly relevant to derivatives of this compound, specifically related cyclohexane-1,2-diols. The course of the rearrangement is profoundly influenced by the stereochemistry of the diol. spcmc.ac.inwikipedia.org

The mechanism begins with the protonation of one hydroxyl group, which then departs as a water molecule to form a carbocation. wikipedia.orgchemistrysteps.com This is followed by a 1,2-shift of an alkyl group or hydride from the adjacent carbon to the carbocation center. wikipedia.org The driving force for this migration is the formation of a highly stable, resonance-stabilized oxonium ion. wikipedia.orgchemistrysteps.com

In cyclic systems like cyclohexane-1,2-diols, the stereochemical arrangement of the substituents dictates the reaction's outcome, determining whether ring contraction occurs or a simple ketone is formed. spcmc.ac.inwikipedia.org A crucial factor is the stereoelectronic requirement for the migrating group to be anti-periplanar to the leaving group. spcmc.ac.instackexchange.com

Trans-diols : The more stable trans-diequatorial conformer does not have a ring C-C bond anti-periplanar to a leaving group. However, the less stable trans-diaxial conformer does, which allows for ring contraction. For example, trans-1,2-dimethylcyclohexane-1,2-diol undergoes ring contraction to yield 1-acetyl-1-methylcyclopentane. spcmc.ac.in

Cis-diols : In the cis-isomer, one hydroxyl group is axial and the other is equatorial. Here, a C-C bond of the ring is anti-periplanar to the axial hydroxyl group, facilitating ring contraction. Simultaneously, a group on the adjacent carbon may be anti-periplanar to the equatorial hydroxyl group. For instance, cis-1,2-dimethylcyclohexane-1,2-diol rearranges predominantly to 2,2-dimethylcyclohexanone via a methyl shift, with a smaller amount of the ring-contracted product being formed. spcmc.ac.in

The table below summarizes the products of the pinacol rearrangement for different isomers of 1,2-disubstituted cyclohexane-1,2-diols.

| Starting Diol Isomer | Key Stereochemical Feature | Major Product | Reaction Type |

|---|---|---|---|

| trans-1,2-Dimethylcyclohexane-1,2-diol | Diaxial conformer allows for anti-periplanar C-C bond migration | 1-Acetyl-1-methylcyclopentane | Ring Contraction |

| cis-1,2-Dimethylcyclohexane-1,2-diol | Axial -OH allows for methyl group migration | 2,2-Dimethylcyclohexanone | Alkyl Shift |

| trans-2-Aminocyclohexanol | Anti-periplanar C-C bond to the leaving group in the diazonium ion intermediate | Cyclopentanecarbaldehyde | Ring Contraction |

| cis-2-Aminocyclohexanol | Can produce both ring contraction and ketone products | Cyclohexanone and Cyclopentanecarbaldehyde | Mixed |

Stereoelectronic Effects on Reactivity Pathways

Stereoelectronic effects are interactions between electron orbitals that depend on their spatial orientation, significantly influencing molecular conformation, stability, and reactivity. msu.ruwikipedia.org These effects are not simply a combination of steric and electronic factors but are stabilizing interactions that arise from favorable orbital overlap, such as hyperconjugation. msu.ruwikipedia.org In cyclohexane systems, the reactivity is profoundly governed by such effects, which often dictate specific geometric requirements for a reaction to proceed. spcmc.ac.in

A primary stereoelectronic principle is the requirement for an anti-periplanar arrangement of orbitals in many reactions. This geometry allows for optimal overlap between a donor orbital (e.g., a filled σ bond) and an acceptor orbital (e.g., an empty σ* anti-bonding orbital).

In Rearrangement Reactions : The pinacol rearrangement of cyclohexane-1,2-diols is a prime example of stereoelectronic control. spcmc.ac.in The 1,2-shift of an alkyl group or a ring carbon-carbon bond only occurs efficiently if the migrating group is positioned anti-periplanar to the leaving water molecule. spcmc.ac.instackexchange.com This geometric constraint explains why different stereoisomers of the diol lead to different products. For the trans-diaxial diol, a ring C-C bond is perfectly aligned for migration, leading to ring contraction. In the cis-diol, a substituent can be anti-periplanar to the leaving group, favoring a simple alkyl shift over ring contraction. spcmc.ac.in

In Ring-Opening Reactions : The ring-opening of cyclohexene oxide derivatives is also under strict stereoelectronic control. The Fürst-Plattner rule dictates that nucleophilic attack occurs in a trans-diaxial fashion. nih.gov This means the incoming nucleophile attacks one carbon from an axial direction while the C-O bond of the epoxide breaks at the other carbon, with the oxygen also moving to an axial position. This pathway proceeds through a low-energy chair-like transition state, avoiding a high-energy twist-boat intermediate that would result from an equatorial attack. nih.gov

These effects highlight how the three-dimensional arrangement of atoms and orbitals provides specific, low-energy pathways for reactions to follow, often overriding simple steric considerations. wikipedia.org

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 2-(Cyclohexyloxy)cyclohexan-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR are employed to map out the complete atomic arrangement and stereochemistry.

Proton NMR (¹H NMR) for Proton Environment and Connectivity

Proton NMR spectroscopy of this compound reveals distinct signals corresponding to the various protons in the two cyclohexyl rings. The chemical shifts of these protons are influenced by their local electronic environment, including the effects of the hydroxyl and ether functional groups.

The proton attached to the carbon bearing the hydroxyl group (CH-OH) and the proton on the carbon bearing the ether linkage (CH-O-Cyclohexyl) typically appear as multiplets in the downfield region of the spectrum, generally between 3.0 and 4.0 ppm. This downfield shift is due to the deshielding effect of the electronegative oxygen atoms. The remaining cyclohexyl protons, which are part of the methylene (B1212753) (-CH2-) groups, give rise to a complex series of overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

Experimental data for a related compound, cyclohexanol (B46403), shows the proton attached to the hydroxyl-bearing carbon at approximately 3.58 ppm, while the other cyclohexane (B81311) protons appear between 1.04 and 2.04 ppm. chemicalbook.com In this compound, the specific chemical shifts and splitting patterns of the methine protons (CH-OH and CH-O) are crucial for determining the relative stereochemistry (cis or trans) of the substituents.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Chemical Shift (ppm) Range | Multiplicity |

| CH-OH | 3.0 - 4.0 | Multiplet |

| CH-O- | 3.0 - 4.0 | Multiplet |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets |

| OH | Variable | Singlet (broad) |

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. Due to the symmetry of the molecule, the number of unique carbon signals can indicate the stereochemical relationship between the two cyclohexyl rings.

The carbons directly bonded to the oxygen atoms (C-OH and C-O) are the most deshielded and therefore appear at the lowest field, typically in the range of 70-85 ppm. For instance, in cyclohexanol, the carbon bearing the hydroxyl group appears around 70 ppm. The remaining cyclohexyl carbons, the methylene groups, resonate in the upfield region of the spectrum, generally between 20 and 40 ppm. libretexts.org

The precise chemical shifts can help in assigning specific carbons within the rings and are sensitive to the conformational and configurational isomers of the molecule. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Chemical Shift (ppm) Range |

| C-OH | 70 - 85 |

| C-O- | 70 - 85 |

| Cyclohexyl CH₂ | 20 - 40 |

Application of NMR Coupling Constants in Conformational Analysis

The magnitude of the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum is a powerful tool for determining the dihedral angles between them, and thus, the conformation of the cyclohexyl rings. youtube.com In cyclohexane systems, the coupling constant between two axial protons (³J_ax-ax) is typically large (10-13 Hz), while the coupling between an axial and an equatorial proton (³J_ax-eq) and between two equatorial protons (³J_eq-eq) are smaller (2-5 Hz).

By analyzing the coupling patterns of the methine protons (CH-OH and CH-O) with their neighboring methylene protons, the preferred chair conformation of each ring and the relative orientation of the substituents (axial or equatorial) can be deduced. rsc.orgnih.gov This is critical for distinguishing between different diastereomers of this compound. For example, a large coupling constant for the CH-OH proton would suggest it is in an axial position and coupled to an adjacent axial proton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides the molecular weight of this compound and offers clues to its structure through the analysis of its fragmentation pattern. libretexts.orglibretexts.org The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₂₂O₂), which is 198.30 g/mol . nih.gov

Common fragmentation pathways for alcohols and ethers involve the loss of small neutral molecules or radicals. For this compound, key fragmentation patterns would include:

Loss of a water molecule (H₂O): A peak at m/z = M - 18 is expected due to the elimination of water from the hydroxyl group. libretexts.orglibretexts.org

Cleavage of the C-O ether bond: This can lead to the formation of a cyclohexoxy radical and a cyclohexanol cation, or vice versa.

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom of the hydroxyl or ether group is a common fragmentation pathway for alcohols and ethers. libretexts.orglibretexts.org

Loss of a cyclohexyl radical: A peak corresponding to the loss of a cyclohexyl group (C₆H₁₁) may be observed.

Fragmentation of the cyclohexyl rings: This can lead to a series of peaks corresponding to the loss of ethene (C₂H₄) or other small hydrocarbon fragments. cas.cn

The mass spectrum of the related compound 2-cyclohexylcyclohexanol (B1582334) shows a molecular ion at m/z 182. nist.gov

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| 198 | [C₁₂H₂₂O₂]⁺ (Molecular Ion) |

| 180 | [C₁₂H₂₀O]⁺ (Loss of H₂O) |

| 99 | [C₆H₁₁O]⁺ |

| 83 | [C₆H₁₁]⁺ |

| 81 | [C₆H₉]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. youtube.com The IR spectrum of this compound is characterized by the presence of a hydroxyl (-OH) group and an ether (C-O-C) linkage.

O-H Stretch: A strong and broad absorption band is expected in the region of 3200-3600 cm⁻¹. hardmantrust.org.uk The broadness of this peak is due to hydrogen bonding.

C-H Stretch: Absorptions due to the C-H stretching of the sp³ hybridized carbons of the cyclohexyl rings are observed in the range of 2850-3000 cm⁻¹. hardmantrust.org.uk

C-O Stretch: A strong absorption band in the fingerprint region, typically between 1000 and 1300 cm⁻¹, corresponds to the C-O stretching vibrations of the alcohol and ether functional groups. hardmantrust.org.ukquora.com The exact position can help distinguish between primary, secondary, and tertiary alcohols.

The absence of a strong absorption around 1700 cm⁻¹ confirms the absence of a carbonyl (C=O) group. hardmantrust.org.uk

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H (alkane) | 2850 - 3000 | Strong |

| C-O (alcohol, ether) | 1000 - 1300 | Strong |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of the different stereoisomers of this compound and for determining the purity of a sample.

Gas Chromatography (GC): GC can be used to separate volatile compounds. The diastereomers of this compound may have slightly different boiling points and interactions with the stationary phase of the GC column, allowing for their separation. researchgate.net Chiral stationary phases can be employed to separate the enantiomers.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile or thermally sensitive compounds. Normal-phase HPLC, with a polar stationary phase (e.g., silica) and a non-polar mobile phase, can be effective in separating isomers based on differences in polarity. nih.gov Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, can also be employed. nih.gov The choice of column and mobile phase is crucial for achieving optimal separation of the stereoisomers. google.com

Thin-Layer Chromatography (TLC): TLC is a quick and simple method for monitoring the progress of a reaction and assessing the purity of a compound. The different isomers of this compound may exhibit different retention factors (Rf values) on a TLC plate, allowing for their visualization and preliminary separation.

The purity of the isolated compound can be assessed by the presence of a single, sharp peak in the GC or HPLC chromatogram.

Gas Chromatography (GC) for Volatile Compounds and Isomer Separation

Gas chromatography is a powerful technique for the analysis of volatile compounds like this compound and its related isomers. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column.

The separation of cyclohexanol and its derivatives, which are structurally related to this compound, can be challenging due to their similar boiling points and polarities. researchgate.netnih.gov For instance, the separation of cyclohexanone (B45756) and cyclohexanol often requires specific GC conditions, such as the use of a more polar bonded phase column, to achieve adequate resolution. researchgate.net In some cases, derivatization of the alcohol group, for example through silylation, can alter the volatility and polarity of the compound, thereby improving its separation from other components in a mixture. researchgate.net

The choice of stationary phase is critical for effective separation. Common non-polar phases like SE-30 or OV-1 are often used for the analysis of cyclohexene (B86901) and its derivatives. nist.gov The retention time of a compound in a GC system is a key parameter for its identification. umass.edu For instance, in the analysis of a mixture, lower-boiling point compounds will typically have shorter retention times than higher-boiling point compounds. umass.edu

Headspace GC (HS-GC) is a variation of the technique that is particularly useful for analyzing volatile compounds in a complex matrix. researchgate.net This method involves analyzing the vapor phase above a sample, which can prevent contamination of the GC system by non-volatile components. researchgate.net HS-GC has been successfully applied to the analysis of cyclohexanone and cyclohexanol in reaction mixtures. researchgate.net

Table 1: GC Parameters for Analysis of Related Cyclohexanol Derivatives

| Parameter | Value | Reference |

| Column | HP-FFAP (30 m x 1.0 µm film thickness) | researchgate.net |

| Injector Temperature | 240 °C | researchgate.net |

| Detector Temperature | 270 °C | researchgate.net |

| Oven Temperature Program | 60°C (4 min), then 10°C/min to 150°C (2 min) | researchgate.net |

| Carrier Gas | Helium or Hydrogen | hplc.sk |

This table presents a general set of parameters that can be adapted for the analysis of this compound based on methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Separation

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly valuable for the analysis of non-volatile or thermally labile compounds, and for the separation of stereoisomers.

For compounds like this compound, which can exist as multiple diastereomers, HPLC is an essential tool for their separation and for assessing the purity of the sample. The separation of diastereomers is achievable using standard, achiral HPLC columns because diastereomers have different physical properties. researchgate.net

Reverse-phase HPLC (RP-HPLC) is a common mode of HPLC where the stationary phase is non-polar and the mobile phase is polar. The separation of a related compound, 2-(4-tert-Butylphenoxy)cyclohexan-1-ol, has been demonstrated using a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This method can be adapted for the purity analysis of this compound.

The choice of the stationary phase and mobile phase composition is critical for achieving good separation of diastereomers. researchgate.net In some cases, normal-phase HPLC (NP-HPLC), which uses a polar stationary phase and a non-polar mobile phase, may provide better separation for certain diastereomers. researchgate.net The separation of diastereomers can be challenging and often requires careful method development, including the screening of different columns and mobile phases. sigmaaldrich.com

Table 2: HPLC Conditions for Separation of a Related Cyclohexanol Derivative

| Parameter | Condition | Reference |

| Column | Newcrom R1 | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Mode | Reverse Phase (RP) | sielc.com |

This table provides a starting point for developing an HPLC method for the purity and diastereomer separation of this compound.

Chiral Gas Chromatography for Enantiomeric Excess Determination

Chiral gas chromatography is a specialized GC technique used for the separation of enantiomers, which are non-superimposable mirror images of a chiral molecule. gcms.cz Since enantiomers have identical physical properties in an achiral environment, their separation requires a chiral stationary phase (CSP). gcms.cz This technique is crucial for determining the enantiomeric excess (ee) of a chiral compound, which is a measure of its enantiomeric purity. wikipedia.orglibretexts.org

The most common chiral stationary phases for GC are based on cyclodextrins. hplc.sksigmaaldrich.com These cyclic oligosaccharides have a chiral cavity that can interact differently with the two enantiomers of an analyte, leading to their separation. sigmaaldrich.com The type of cyclodextrin (B1172386) (α, β, or γ) and its derivatization significantly influence the selectivity of the separation. hplc.sksigmaaldrich.com

For a compound like this compound, which possesses chiral centers, chiral GC would be the method of choice to determine the ratio of its enantiomers. The enantiomeric excess is a critical parameter in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other. wikipedia.org

The determination of enantiomeric excess is calculated as the absolute difference between the mole fractions of the two enantiomers, often expressed as a percentage. wikipedia.org A racemic mixture has an ee of 0%, while a pure enantiomer has an ee of 100%. wikipedia.org

Table 3: Common Chiral Stationary Phases for GC

| Stationary Phase Type | Common Applications | Reference |

| Derivatized Cyclodextrins | Separation of a wide variety of enantiomers, including alcohols, amines, and hydrocarbons. | sigmaaldrich.comchromatographyonline.com |

| Chirasil-Val | Separation of amino acid enantiomers. | hplc.skresearchgate.net |

This table highlights some of the widely used chiral stationary phases that could be employed for the enantiomeric separation of this compound.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to elucidating the electronic structure and inherent stability of 2-(Cyclohexyloxy)cyclohexan-1-ol. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy levels.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing the geometry of molecules like this compound to find their most stable three-dimensional arrangement of atoms.

DFT calculations, such as those employing the B3LYP hybrid functional, can be utilized to determine bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface. For instance, studies on related cyclohexane (B81311) derivatives have demonstrated that DFT can accurately predict the most stable conformations, such as the chair conformation for the cyclohexane rings. nih.gov The optimization process involves iteratively adjusting the atomic coordinates until the forces on each atom are minimized, thus yielding a stable, low-energy structure. The choice of basis set, such as 6-31G* or larger, is crucial for obtaining accurate results. researchgate.net For similar molecules, DFT has been successfully used to analyze the effects of substituents on the geometry and stability of the cyclohexane ring. nih.gov

Table 1: Representative Theoretical Data for Structural Optimization of a Cyclohexanol (B46403) Derivative using DFT

| Parameter | Calculated Value (B3LYP/6-31G*) |

| C-C Bond Length (avg) | 1.54 Å |

| C-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.97 Å |

| C-C-C Bond Angle (avg) | 111.5° |

| C-O-H Bond Angle | 108.9° |

Note: This table presents hypothetical data for illustrative purposes, based on typical values for cyclohexanol derivatives, as specific data for this compound is not available in the cited literature.

Ab initio methods are quantum chemistry calculations that rely on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed to calculate the conformational energies of different isomers of this compound.

Molecular Mechanics and Force Field Calculations for Conformational Energy Minimization

For large molecules like this compound, ab initio and DFT methods can be computationally expensive. Molecular mechanics (MM) offers a faster alternative for exploring the conformational space. MM methods use classical physics and pre-defined sets of parameters known as force fields (e.g., AMBER, CHARMM, OPLS) to calculate the potential energy of a molecule as a function of its geometry.

These force fields describe the energy associated with bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals and electrostatic). By systematically rotating the flexible bonds of this compound and minimizing the energy at each step, a comprehensive map of the low-energy conformations can be generated. This approach is particularly useful for identifying a set of plausible structures that can then be further refined using more accurate quantum chemical methods.

Prediction of Reactivity and Reaction Pathways

Computational methods are invaluable for predicting the chemical reactivity of this compound and for mapping out potential reaction pathways.

The reactivity of this compound is governed by the distribution of electron density within the molecule. DFT calculations can be used to compute molecular electrostatic potential (MEP) maps, which visualize the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

For this compound, the oxygen atoms of the hydroxyl and ether groups are expected to be the primary nucleophilic centers due to the presence of lone pairs of electrons. The hydrogen atom of the hydroxyl group will be electrophilic, as will the carbon atoms bonded to the oxygen atoms to a lesser extent. This information is crucial for predicting how the molecule will interact with other reagents. For example, in the presence of an acid, the oxygen of the hydroxyl or ether group is likely to be protonated. In a reaction with an electrophile, attack is most likely to occur at one of the oxygen atoms. Studies on the alkylation of phenol (B47542) with cyclohexanol show that the reaction pathway is highly dependent on the presence and nature of electrophilic species. pnnl.gov

Transition state theory, combined with quantum chemical calculations, can be used to estimate the rate constants of chemical reactions involving this compound. By locating the transition state structure for a given reaction (e.g., dehydration, oxidation) and calculating its energy relative to the reactants, the activation energy barrier can be determined.

Mechanistic Insights from Computational Simulations

No published data available.

Computational simulations, such as those employing Density Functional Theory (DFT) or other quantum mechanical methods, are instrumental in elucidating reaction mechanisms at a molecular level. For a compound like this compound, such simulations could hypothetically be used to:

Investigate the transition states and energy barriers associated with its formation or subsequent reactions.

Model the conformational changes and their influence on reactivity.

Simulate the interaction with catalysts or other reactants to understand the mechanistic pathways of potential transformations.

Without specific studies on this compound, no data on activation energies, transition state geometries, or reaction coordinates can be presented.

Correlation of Theoretical Data with Experimental Spectroscopic and Structural Observations

No published data available.

A critical aspect of computational chemistry is the validation of theoretical models against experimental data. For this compound, this would involve:

Spectroscopic Correlation: Comparing calculated spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts or infrared (IR) vibrational frequencies, with experimentally obtained spectra. This correlation helps in the accurate assignment of spectral peaks and confirms the predicted molecular structure. Studies on related compounds, such as various methylcyclohexanol diastereomers, have demonstrated the utility of DFT in predicting and distinguishing NMR chemical shifts. umn.eduumn.edu

Structural Correlation: Comparing computationally optimized molecular geometries (bond lengths, bond angles, and dihedral angles) with data from experimental techniques like X-ray crystallography. This comparison provides a benchmark for the accuracy of the computational methods used.

The table below is a placeholder for how such correlational data would typically be presented.

Table 1: Illustrative Correlation of Theoretical and Experimental Data for this compound

| Parameter | Theoretical Value (Method) | Experimental Value | Deviation |

|---|---|---|---|

| ¹H NMR (δ, ppm) | |||

| H-1 | Data not available | Data not available | Data not available |

| H-2 | Data not available | Data not available | Data not available |

| ¹³C NMR (δ, ppm) | |||

| C-1 | Data not available | Data not available | Data not available |

| C-2 | Data not available | Data not available | Data not available |

| IR Frequencies (cm⁻¹) | |||

| O-H Stretch | Data not available | Data not available | Data not available |

Advanced Applications in Organic Synthesis and Materials Science

Utility as a Building Block for Complex Organic Molecules

Organic building blocks are fundamental functionalized molecules used for the bottom-up construction of more complex molecular architectures. sigmaaldrich.comscbt.com These essential components are pivotal in medicinal chemistry, organic chemistry, and materials science for creating everything from supramolecular complexes to nanoparticles. sigmaaldrich.com The cyclohexyloxy group within 2-(Cyclohexyloxy)cyclohexan-1-ol can serve as a foundational element for synthesizing more intricate molecules, highlighting its potential in developing new materials and pharmaceuticals. ontosight.ai

The versatility of cyclohexanone (B45756) derivatives, closely related to this compound, underscores the potential of this compound as a versatile building block. For instance, the ability to regioselectively deprotonate the methylene (B1212753) groups alpha to a carbonyl group allows for reactions at different positions, offering multiple pathways for incorporation into larger structures. nih.gov This principle of using a core structure to build diverse and complex molecules is a cornerstone of modern synthetic chemistry. semanticscholar.org

Role as an Intermediate in Multi-Step Organic Syntheses

In addition to being a primary building block, this compound and its chemical relatives play a crucial role as intermediates in multi-step synthetic pathways. A retrosynthetic analysis of complex molecules often reveals simpler precursor molecules, and cyclohexanone-based structures are common starting points. youtube.com For example, a complex alcohol can be synthesized from cyclohexanone through a series of reactions including Grignard reactions, dehydrations, and epoxidations. youtube.com

| Intermediate Compound | Precursor | Reagents/Conditions | Resulting Product |

| 2-Iodo-2-cyclohexen-1-one | 2-Cyclohexen-1-one (B156087) | Iodine, Pyridine, Diethyl ether | 2-(4-Methoxyphenyl)-2-cyclohexen-1-one (after subsequent Suzuki coupling) |

| Tertiary Alcohol | Cyclohexanone | Phenyl magnesium bromide, Aqueous workup | Alkene (after dehydration) |

| (1R,2R)-2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-ol | Crude 15 (a cyclohexene (B86901) derivative) | KOH, H2O, Al-Ni alloy | 2-(2-(2-Methyl-1,3-dioxolan-2-yl)ethyl)cyclohexan-1-one (after oxidation) nih.gov |

Participation in Catalytic Processes (e.g., Lignin Refining, Hydrodeoxygenation)

Catalytic processes are fundamental to industrial chemistry, and compounds related to this compound are involved in several important transformations. The oxidation of cyclohexanol (B46403), for example, is a key reaction that can be influenced by the molecular structure and the catalyst used. Studies on the oxidation of cyclohexanol and 2-cyclohexen-1-ol (B1581600) on gold surfaces reveal that both are activated through Brønsted acid-base reactions with adsorbed oxygen, leading to the formation of cyclic ketones. nih.gov

The catalytic oxidation of cyclohexane (B81311) to produce cyclohexanol and cyclohexanone is a significant industrial process. Research has explored the use of various catalysts, such as Pt/oxide systems, to improve the efficiency of this reaction. The performance of these catalysts can be influenced by the support material (e.g., Al2O3, TiO2, ZrO2) and the reaction solvent.

Furthermore, the hydrogenation of cyclohexyl acetate, derived from cyclohexene, presents a novel route to produce cyclohexanol and ethanol (B145695). rsc.org This process, which can be catalyzed by Zn-promoted Cu/Al2O3 catalysts, demonstrates the potential for creating value-added chemicals from readily available starting materials. rsc.org The addition of zinc has been shown to enhance the catalyst's activity and selectivity towards the desired products. rsc.org

| Catalytic Process | Reactant(s) | Catalyst | Product(s) |

| Oxidation | Cyclohexanol, 2-Cyclohexen-1-ol | O/Au(111) | Cyclohexanone, 2-Cyclohexen-1-one nih.gov |

| Oxidation | Cyclohexane | Pt/Al2O3 | Cyclohexanol, Cyclohexanone |

| Hydrogenation | Cyclohexyl acetate | Cu2Zn1.25/Al2O3 | Cyclohexanol, Ethanol rsc.org |

| Olefin Epoxidation | Cyclohexene, Cyclohexyl hydroperoxide | Titanium-based catalysts | Cyclohexene oxide, Cyclohexanol, Cyclohexanone uu.nl |

Development of Novel Chemical Entities with Unique Structural Properties

The unique structure of this compound provides a scaffold for the development of new chemical entities with tailored properties. ontosight.ai The ability to modify the cyclohexane rings and the ether and alcohol functional groups allows for the creation of a diverse range of molecules. These new entities could find applications in materials science, for example, in the creation of novel polymers or liquid crystals, or in medicinal chemistry as new drug candidates.

The synthesis of novel compounds often relies on the availability of versatile starting materials. The development of practical and scalable routes to functionalized cyclohexanone derivatives, for instance, opens the door to the construction of a wide array of target molecules, including natural products and bioactive compounds. nih.gov The strategic incorporation of the this compound framework into larger systems can lead to the discovery of compounds with unique biological activities or material properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Cyclohexyloxy)cyclohexan-1-ol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via catalytic hydrogenolysis of cyclohexenyl hydroperoxide using palladium chloride or magnesium acetate as catalysts. Solvent choice (e.g., hexane) and reaction time (15–60 minutes at room temperature) significantly affect yield . Acidic or neutral conditions (e.g., hydrochloric acid in water) are critical for deprotection steps in multi-step syntheses .

Q. How can the purity and structure of this compound be validated experimentally?

- Methodology : Use NMR (¹H and ¹³C) to confirm the presence of cyclohexyloxy and hydroxyl groups. Gas chromatography (GC) with flame ionization detection or HPLC with UV-Vis detection can assess purity. Compare retention indices and spectral data with literature values from databases like PubChem .

Q. What are the common catalysts used in functional group transformations involving this compound?

- Methodology : Transition-metal catalysts (e.g., Fe–Co–g-C3N4) are effective for selective oxidations, while tin(II) chloride dihydrate facilitates alcohol protection/deprotection in multi-step syntheses .

Advanced Research Questions

Q. How can conflicting data on catalytic efficiency for this compound synthesis be resolved?

- Methodology : Perform controlled experiments varying catalyst loading (e.g., palladium chloride vs. iron(III) phthalocyanine) under identical conditions. Use kinetic studies (e.g., turnover frequency calculations) and characterize byproducts via GC-MS to identify side reactions. Cross-reference with studies on analogous systems (e.g., cyclohexene oxidation to cyclohexane-1,2-diol) .

Q. What strategies optimize enantioselectivity in derivatives of this compound?

- Methodology : Employ chiral auxiliaries (e.g., TIX ethers) or asymmetric catalysis (e.g., copper(II)-coordinated heteropolyacid-based ionic liquids). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry, and validate with X-ray crystallography .

Q. How do solvent effects influence the stability of this compound under oxidative conditions?

- Methodology : Conduct stability studies in polar (water, methanol) vs. nonpolar (hexane) solvents. Use UV-Vis spectroscopy to track degradation products and DFT calculations to model solvent-solute interactions. Compare with thermogravimetric analysis (TGA) data for thermal stability .

Key Considerations

- Contradictions in Evidence : Variability in catalytic efficiency (e.g., palladium vs. iron-based systems) may arise from differences in substrate pre-treatment or solvent polarity. Systematic replication of protocols is advised .

- Safety : While basic safety data (e.g., PPE) are covered in SDS documents, advanced handling (e.g., under inert atmosphere for air-sensitive intermediates) requires specialized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.